molecular formula C17H13NO2 B514913 (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one CAS No. 53949-13-6

(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B514913
CAS No.: 53949-13-6
M. Wt: 263.29g/mol
InChI Key: LSSKZOFFVGLOOQ-PTNGSMBKSA-N
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Description

(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a (Z)-2-methylbenzylidene group attached to the oxazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 2-methylbenzaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one: Similar structure but without the (Z)-configuration.

    2-Methylbenzylidene-2-phenyloxazole: Lacks the oxazol-5(4H)-one moiety.

    Benzylideneoxazoles: A broader class of compounds with varying substituents on the oxazole ring.

Uniqueness

(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with biological targets. This configuration may result in different pharmacological or chemical properties compared to its (E)-isomer or other similar compounds.

Properties

IUPAC Name

(4Z)-4-[(2-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-12-7-5-6-10-14(12)11-15-17(19)20-16(18-15)13-8-3-2-4-9-13/h2-11H,1H3/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSKZOFFVGLOOQ-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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